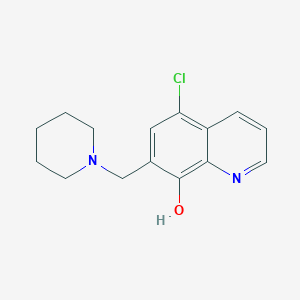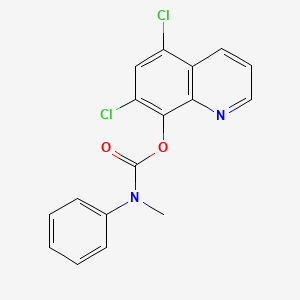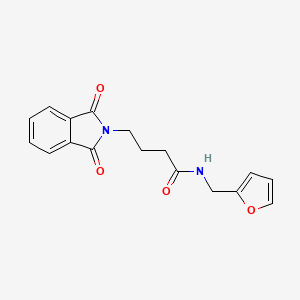![molecular formula C13H11ClN2O3S B5566809 N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)
N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide, commonly known as Sulfanilamide, is a synthetic organic compound that belongs to the class of sulfonamides. It was first synthesized in 1935 and has since been used extensively in scientific research as a tool for studying the mechanism of action of various enzymes and proteins.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide derivatives have been synthesized and characterized for various purposes. For example, a study focused on the synthesis, characterization, and thermal and antimicrobial studies of N-substituted sulfanilamide derivatives. These compounds were analyzed using a variety of techniques, including Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra, among others. The study found that while some derivatives did not exhibit significant antibacterial or antifungal activity, the process of introducing a benzene ring to the CO–NH group or SO2–NH moiety was crucial in the synthesis of these derivatives (Lahtinen et al., 2014).
Antimicrobial Applications
Another research avenue for this compound involves its antimicrobial properties. For instance, new heterocyclic compounds incorporating the sulfamoyl moiety were synthesized with the aim of creating potent antimicrobial agents. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results against various bacterial and fungal strains. This indicates the potential of this compound derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Material Science and Membrane Technology
In material science, derivatives of this compound have been used to synthesize novel polymers for desalination studies. One study synthesized Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) polymers, which were then used to prepare polysulfone composite membranes. These membranes exhibited significant salt rejection and water flux, indicating their potential application in water treatment and desalination processes (Padaki et al., 2013).
Antitumor and Enzyme Inhibition Applications
This compound derivatives have also shown potential in antitumor applications and enzyme inhibition. For example, biphenylsulfonamides with inhibitory action towards carbonic anhydrase IX, a tumor-associated enzyme, possessed cytotoxic activity against human colon, lung, and breast cancer cell lines. This highlights the therapeutic potential of these compounds in treating various cancers (Morsy et al., 2009).
Propiedades
IUPAC Name |
2-chloro-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S/c14-12-4-2-1-3-11(12)13(17)16-9-5-7-10(8-6-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIPXDFJGGVUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

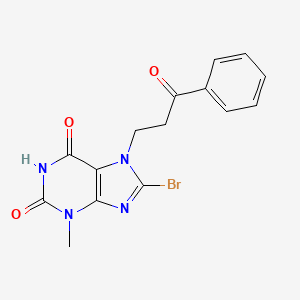
![2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)
![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)

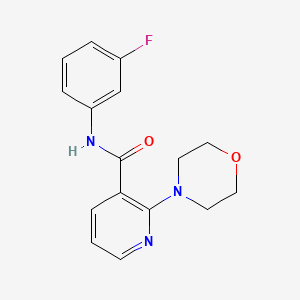
![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)
![4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5566770.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)
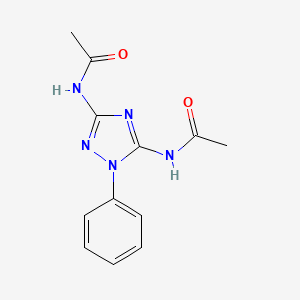
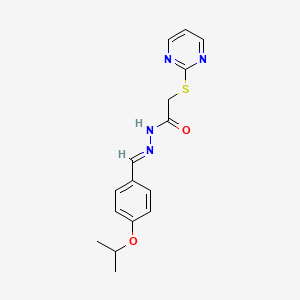
![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)
